An In-depth Technical Guide to the Solubility of 1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid in Organic Solvents
An In-depth Technical Guide to the Solubility of 1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require a thorough understanding of its behavior in various organic solvents. This document will delve into the theoretical principles governing its solubility, provide a detailed experimental protocol for its determination, and discuss the practical implications of these findings.
Introduction
1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid (CAS No. 1000934-13-3) is a substituted pyrrole carboxylic acid with a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol [1]. The structure, featuring a polar carboxylic acid group and a non-polar cyclohexylmethyl substituent, suggests a nuanced solubility profile that is critical for its application in drug discovery and development. Understanding the solubility of this compound in different organic solvents is paramount for processes such as reaction optimization, purification, formulation, and bioavailability assessment[2].
This guide will provide a foundational understanding of the factors influencing the solubility of this molecule and equip researchers with the necessary tools to experimentally determine its solubility in their specific solvent systems.
Theoretical Principles of Solubility
The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution[3][4]. For 1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid, its solubility in a given organic solvent is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a fundamental concept to consider[5][6].
The Role of the Carboxylic Acid Group
The carboxylic acid moiety is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar solvents, particularly those that can also engage in hydrogen bonding, such as alcohols (e.g., methanol, ethanol)[5][7]. In many carboxylic acids, extensive hydrogen bonding can lead to the formation of stable dimers, which can influence their physical properties, including boiling points and solubility[7].
The Influence of the Cyclohexylmethyl and Pyrrole Groups
The non-polar cyclohexylmethyl group and the pyrrole ring introduce a significant hydrophobic character to the molecule. This portion of the molecule will interact favorably with non-polar or less polar organic solvents through van der Waals forces[5]. The presence of this bulky non-polar group is expected to decrease the solubility in highly polar solvents compared to its parent compound, pyrrole-2-carboxylic acid. Conversely, it should enhance solubility in less polar solvents.
Pyrrole-2-carboxylic acid itself is known to be soluble in polar organic solvents like ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[8][9][10]. However, its solubility in nonpolar solvents is very low[11]. The addition of the cyclohexylmethyl group will likely shift this solubility profile, making it more soluble in solvents of intermediate polarity.
Predicting Solubility Trends
Based on these principles, we can predict the following general solubility trends for 1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid:
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High Solubility: Expected in polar aprotic solvents like DMF and DMSO, and in alcohols like ethanol and methanol, where both the polar and non-polar parts of the molecule can be effectively solvated.
-
Moderate Solubility: Likely in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane (DCM).
-
Low Solubility: Expected in highly non-polar solvents like hexane and cyclohexane, where the polar carboxylic acid group will be poorly solvated.
It is important to note that these are qualitative predictions. For quantitative data, experimental determination is essential.
Experimental Determination of Thermodynamic Solubility
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound[12][13][14][15]. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination method.
Detailed Protocol
Materials:
-
1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid (solid)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid to a series of vials. The excess solid is crucial to ensure that a true equilibrium with the solid phase is reached[13].
-
Accurately add a known volume of each selected organic solvent to the vials.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing[16].
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.
-
Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or filter it through a solvent-compatible syringe filter[12].
-
-
Analysis:
-
Accurately dilute the obtained saturated solution with the appropriate solvent.
-
Quantify the concentration of 1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry[14]. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility in units such as mg/mL or mol/L.
-
It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Expected Solubility Data
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Hexane | 0.1 | Very Low | Highly non-polar solvent, poor solvation of the polar carboxylic acid group. |
| Toluene | 2.4 | Low to Moderate | Aromatic, non-polar solvent with some polarizability, may have some interaction with the pyrrole ring. |
| Dichloromethane (DCM) | 3.1 | Moderate | Apolar aprotic solvent, can solvate both non-polar and moderately polar compounds. |
| Ethyl Acetate | 4.4 | Moderate to High | Moderately polar solvent with hydrogen bond accepting capabilities. |
| Acetone | 5.1 | High | Polar aprotic solvent, effective at solvating both the polar and non-polar regions of the molecule. |
| Ethanol | 4.3 | High | Polar protic solvent, capable of hydrogen bonding with the carboxylic acid group and solvating the non-polar part.[5][7] |
| Methanol | 5.1 | High | Highly polar protic solvent, strong hydrogen bonding interactions with the carboxylic acid.[8][9] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Highly polar aprotic solvent, an excellent solvent for a wide range of organic compounds.[8] |
| N,N-Dimethylformamide (DMF) | 6.4 | Very High | Polar aprotic solvent with strong solvating power for both polar and non-polar molecules.[8] |
Visualizing Solute-Solvent Interactions
The solubility of 1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid is a result of the balance between its interactions with itself (in the solid state) and its interactions with the solvent molecules. The following diagram illustrates the key intermolecular forces at play.
Conclusion
The solubility of 1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid in organic solvents is a critical parameter for its successful application in research and development. While specific quantitative data is not widely published, a strong understanding of the underlying physicochemical principles allows for rational prediction of its solubility behavior. The addition of the non-polar cyclohexylmethyl group to the polar pyrrole-2-carboxylic acid scaffold suggests a favorable solubility profile in a range of solvents from moderately polar to highly polar. For precise and reliable data, the detailed shake-flask experimental protocol provided in this guide should be followed. The insights and methodologies presented herein are intended to empower researchers to make informed decisions regarding solvent selection for their specific applications.
References
- Vertex AI Search. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
- JoVE. (2023, April 30). 13.3: Physical Properties of Carboxylic Acids.
- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent | News & Announcements.
- American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- TOKU-E. (n.d.). Pyrrole-2-carboxylic acid.
- Wikipedia. (n.d.). Solubility.
- ACS Publications. (2017, November 1). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents | Journal of Chemical & Engineering Data.
- UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- ChemicalBook. (2026, March 13). Pyrrole-2-carboxylic acid | 634-97-9.
- Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
- Chem-Impex. (n.d.). Pyrrole-2-carboxylic acid.
- Bouling Chemical Co., Limited. (n.d.). Pyrrole-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China.
- PubMed. (n.d.). Dependence of solute solubility parameters on solvent polarity.
- Appchem. (n.d.). 1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid | 1000934-13-3 | C12H17NO2.
- ACS Publications. (2002, October 10). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum | The Journal of Physical Chemistry A.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
Sources
- 1. appchemical.com [appchemical.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Solubility - Wikipedia [en.wikipedia.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Video: Physical Properties of Carboxylic Acids [jove.com]
- 8. toku-e.com [toku-e.com]
- 9. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. enamine.net [enamine.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
